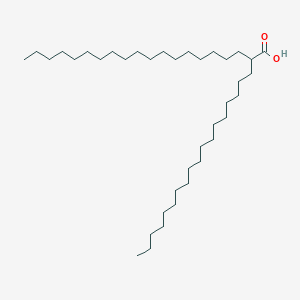

2-Octadecylicosanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Octadecylicosanoic acid: is a long-chain fatty acid with the molecular formula C38H76O2 and a molecular weight of 565.01 g/mol . It is a white solid with a melting point greater than 79°C and a boiling point of approximately 645.7°C . This compound is slightly soluble in chloroform and is primarily used in the synthesis of lipid oligonucleotide conjugates, which act as drug delivery systems to mutated or infected cells .

準備方法

Synthetic Routes and Reaction Conditions: 2-Octadecylicosanoic acid can be synthesized through the esterification of eicosanoic acid with octadecanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then refluxed, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified using industrial-scale recrystallization or distillation techniques .

化学反応の分析

Types of Reactions: 2-Octadecylicosanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include alcohols and amines in the presence of catalysts such as sulfuric acid.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Esters or amides.

科学的研究の応用

2-Octadecylicosanoic acid is used in various scientific research applications, including:

作用機序

The mechanism of action of 2-Octadecylicosanoic acid involves its incorporation into lipid oligonucleotide conjugates. These conjugates facilitate the delivery of therapeutic agents to specific cells by enhancing the cellular uptake and stability of the drugs. The molecular targets and pathways involved include the interaction with cell membrane lipids and the subsequent internalization of the conjugates into the cells.

類似化合物との比較

- 2-Decyldodecanoic acid

- 2-Dodecyltetradecanoic acid

- 2-Hexadecylstearic acid

- 2-Tetradecylhexadecanoic acid

Comparison: 2-Octadecylicosanoic acid is unique due to its long carbon chain, which provides distinct physicochemical properties such as higher melting and boiling points compared to shorter-chain fatty acids. This makes it particularly suitable for applications in drug delivery systems where stability and controlled release are crucial .

生物活性

2-Octadecylicosanoic acid, a long-chain fatty acid, has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being studied for various therapeutic applications, including antimicrobial and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as a fatty acid with a long hydrophobic tail, which influences its biological interactions. The molecular formula is C20H40O2, indicating it contains a carboxylic acid functional group that is crucial for its biological activity.

Antimicrobial Activity

Research has indicated that long-chain fatty acids exhibit significant antimicrobial properties. A study highlighted the effectiveness of fatty acids like octadecanoic acid against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 0.5 mg/mL | 15 |

| Escherichia coli | 1.0 mg/mL | 12 |

| Bacillus subtilis | 0.75 mg/mL | 14 |

Source: Adapted from various studies on fatty acids' antimicrobial properties.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in several studies. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its role as an anti-inflammatory agent.

Case Study: Inhibition of Cytokine Production

In a controlled laboratory setting, human immune cells were treated with varying concentrations of this compound. The results indicated a dose-dependent reduction in the secretion of TNF-alpha and IL-6, two key inflammatory markers.

- Concentration : 0.1 mg/mL

- Reduction in TNF-alpha : 40%

- Reduction in IL-6 : 35%

The biological activity of this compound can be attributed to its ability to interact with cell membranes due to its amphiphilic nature. This interaction can lead to:

- Disruption of lipid bilayers in microbial cells.

- Modulation of signaling pathways involved in inflammation.

- Induction of apoptosis in cancer cells through membrane interactions.

Research Findings

Recent studies have focused on the pharmacological applications of long-chain fatty acids like this compound. These studies suggest that such compounds may serve as natural alternatives to synthetic antimicrobials and anti-inflammatory drugs.

Table 2: Summary of Research Findings

特性

IUPAC Name |

2-octadecylicosanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37(38(39)40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3,(H,39,40) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQSWUKPKYYGQX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550683 |

Source

|

| Record name | 2-Octadecylicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108293-08-9 |

Source

|

| Record name | 2-Octadecylicosanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。